N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide, with the chemical formula C32H29N5O3S, is a fascinating compound. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the condensation of a quinolinecarbohydrazide derivative with an aldehyde. Specifically, the reaction proceeds as follows:
Condensation Reaction: The aldehyde (benzyloxy-3-methoxybenzaldehyde) reacts with the quinolinecarbohydrazide, forming the desired product.
Catalyst: Acidic or basic conditions can be employed to facilitate the condensation.
Reaction Conditions: The reaction typically occurs at elevated temperatures under reflux.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at different positions on the aromatic rings are possible.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids/bases are commonly used.
Major Products: The specific products depend on reaction conditions and substituent positions.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Its unique properties may contribute to materials science or catalysis.
Mechanism of Action
The exact mechanism remains an area of ongoing research. potential molecular targets and pathways should be explored to understand its effects fully.
Comparison with Similar Compounds
While N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide stands out, similar compounds include:
Properties
Molecular Formula |
C31H25N3O3 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C31H25N3O3/c1-36-30-18-23(16-17-29(30)37-21-22-10-4-2-5-11-22)20-32-34-31(35)26-19-28(24-12-6-3-7-13-24)33-27-15-9-8-14-25(26)27/h2-20H,21H2,1H3,(H,34,35)/b32-20+ |
InChI Key |
QCGZPKLEOIKRBD-UZWMFBFFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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